molecular formula C15H21NO4 B1353463 Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate CAS No. 71546-51-5

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Cat. No. B1353463
CAS RN: 71546-51-5
M. Wt: 279.33 g/mol
InChI Key: VQYJOTHYMNZSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, also known as EHPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. Piperidines, which EHPC is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is a chemical entity that finds its applications primarily in the realm of synthetic chemistry and pharmacology. The compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. For example, in the study of the graphical synthetic routes of Vandetanib, a notable synthetic pathway was identified involving ethyl vanillate and tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate. This route was found to be favorable for industrial-scale production due to its higher yield and commercial viability, demonstrating the compound's importance in pharmaceutical synthesis (Mi, 2015).

Pharmacological Activity Modulation

The compound's role extends beyond synthesis; it's also critical in the modification of pharmacological activities. For instance, metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including those similar to ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can significantly alter the pharmacologic activity of the parent drug. Such modifications can lead to the attenuation, retention, or loss of activity, which is pivotal for developing prodrugs or enhancing drug efficacy (El-Haj & Ahmed, 2020).

Drug Discovery and Development

In the context of drug discovery, the structural motifs present in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, such as the piperidine ring, are crucial pharmacophores in several therapeutic agents. Research indicates that modifications to arylalkyl substituents, similar to those in ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate, can improve the potency and selectivity of agents targeting D2-like receptors. This underscores the compound's relevance in the design and development of new antipsychotic medications (Sikazwe et al., 2009).

Safety And Hazards

The specific safety and hazards associated with EHPC are not detailed in the retrieved sources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.

Future Directions

While the future directions for EHPC are not detailed in the retrieved sources, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as EHPC, is an important task of modern organic chemistry . This suggests that future research may focus on improving the synthesis process for these types of compounds.

properties

IUPAC Name

ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-2-20-14(18)16-9-7-15(19,8-10-16)13-6-4-3-5-12(13)11-17/h3-6,17,19H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYJOTHYMNZSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445164
Record name Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate

CAS RN

71546-51-5
Record name Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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